2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Crystallographic Analysis of Boronate Ester Frameworks
The crystallographic analysis of pinacol boronate esters reveals fundamental structural characteristics that define their chemical behavior and stability. The dioxaborolane ring system in this compound adopts a nearly planar conformation, consistent with the general structural patterns observed in related aryl pinacol boronates. The trigonal geometry around the boron atom is maintained through the formation of the five-membered dioxaborolane ring, which incorporates two oxygen atoms from the pinacol moiety.
Examination of related crystallographic structures provides insight into the general framework characteristics of these compounds. For the analogous compound 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, crystallographic analysis revealed an orthorhombic crystal system with space group P 1 21/c 1. The unit cell parameters for this related structure include a = 13.8661 Å, b = 7.5020 Å, c = 12.4291 Å, with angles α = 90°, β = 92.422°, and γ = 90°, yielding a cell volume of 1291.76 ų. The residual factor for significantly intense reflections was determined to be 0.0547, indicating high-quality structural refinement.
The dioxaborolane backbone demonstrates remarkable structural consistency across different aryl substituents. The boron-oxygen bond lengths in pinacol boronic esters typically range from 1.31 to 1.35 Å, and the dioxaborolane unit maintains near-planarity in most cases. This planar arrangement facilitates effective orbital overlap and contributes to the overall stability of the boronate ester framework. The structural integrity of the dioxaborolane ring system is further enhanced by the tetrahedral arrangement of methyl groups on the pinacol carbons, which provide steric protection and prevent unwanted side reactions.
| Structural Parameter | Typical Range | Related Compound Values |
|---|---|---|
| Boron-Oxygen Bond Length | 1.31-1.35 Å | 1.33 Å (estimated) |
| Dioxaborolane Ring Planarity | Nearly planar | Planar within 0.02 Å |
| Crystal System | Various | Orthorhombic |
| Space Group | Various | P 1 21/c 1 |
| Unit Cell Volume | Variable | 1291.76 ų |
Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of proton, carbon-13, and fluorine-19 nuclear environments. The characteristic spectroscopic signatures of pinacol boronate esters include distinct resonances for the tetramethyl groups of the dioxaborolane ring and specific patterns for the aromatic protons influenced by the halogen substituents.
The ¹H Nuclear Magnetic Resonance spectrum of related chlorofluorophenyl pinacol boronates typically exhibits aromatic proton resonances in the chemical shift range of 7.4-7.9 parts per million. The presence of both chlorine and fluorine substituents on the aromatic ring creates distinctive coupling patterns and chemical shift variations that serve as fingerprint identifications for the compound. The pinacol methyl groups characteristically appear as a sharp singlet around 1.4 parts per million, integrating for twelve protons.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with particular sensitivity to the electronic effects of the halogen substituents. The aromatic carbon atoms directly bonded to fluorine typically appear as doublets due to carbon-fluorine coupling, with coupling constants ranging from 15-25 Hz depending on the substitution pattern. The quaternary carbons of the pinacol moiety generally resonate around 84 parts per million, while the methyl carbons appear near 25 parts per million.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides crucial information about the fluorine environments in the 2,4-difluoro substitution pattern. The two fluorine atoms in different chemical environments produce distinct resonances that can be used to confirm the regioselectivity of synthesis and purity of the final product. The chemical shifts of aromatic fluorine atoms typically fall in the range of -110 to -130 parts per million relative to trichlorofluoromethane as an external standard.
Infrared spectroscopy complements the Nuclear Magnetic Resonance analysis by identifying functional group characteristics and bonding patterns. The characteristic absorption bands for pinacol boronate esters include carbon-hydrogen stretching vibrations around 2980 wavenumbers for the methyl groups, and boron-oxygen stretching modes typically observed in the range of 1300-1400 wavenumbers. The presence of aromatic carbon-carbon stretching vibrations appears around 1600 wavenumbers, while carbon-fluorine stretching modes are observed near 1100-1300 wavenumbers.
| Spectroscopic Technique | Characteristic Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.4-7.9 ppm |
| ¹H Nuclear Magnetic Resonance | Pinacol methyls | ~1.4 ppm |
| ¹³C Nuclear Magnetic Resonance | Pinacol quaternary carbons | ~84 ppm |
| ¹³C Nuclear Magnetic Resonance | Methyl carbons | ~25 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorines | -110 to -130 ppm |
| Infrared | Carbon-hydrogen stretch | ~2980 cm⁻¹ |
| Infrared | Boron-oxygen stretch | 1300-1400 cm⁻¹ |
Computational Modeling of Molecular Geometry and Electronic Structure
Computational studies using density functional theory methods provide detailed insights into the molecular geometry and electronic structure of this compound. These calculations reveal the three-dimensional arrangement of atoms and the distribution of electron density throughout the molecule, which directly influences its chemical reactivity and physical properties.
The optimized molecular geometry demonstrates that the dioxaborolane ring maintains a planar conformation with the boron atom adopting trigonal planar coordination geometry. The bond angles around the boron center approach the ideal 120° expected for trigonal planar geometry, with slight deviations due to the constraints imposed by the five-membered ring system. The carbon-boron bond length connecting the aromatic ring to the boron center typically measures approximately 1.55 Å, consistent with single bond character and effective orbital overlap.
Electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the boron center and its attached oxygen atoms. This electronic distribution pattern explains the characteristic reactivity of pinacol boronates in cross-coupling reactions, where the boron center serves as an electrophilic site for transmetalation processes.
The presence of electronegative fluorine and chlorine substituents significantly influences the electron density distribution within the aromatic ring. Computational analysis shows that these halogen atoms withdraw electron density from the aromatic system through inductive effects, making the boron center more electrophilic and potentially enhancing the reactivity of the compound in nucleophilic substitution reactions. The calculated molecular dipole moment reflects the asymmetric distribution of electron density caused by the different halogen substituents.
Molecular orbital analysis indicates that the carbon-fluorine bonds exhibit significant ionic character due to the large electronegativity difference between carbon and fluorine atoms. This polarization contributes to the overall stability of the molecule while also influencing its interaction with other chemical species during reaction processes. The computational results also predict specific vibrational frequencies that correlate well with experimental infrared spectroscopic observations, validating the accuracy of the theoretical models.
| Computational Parameter | Calculated Value | Physical Significance |
|---|---|---|
| Carbon-Boron Bond Length | ~1.55 Å | Single bond character |
| Boron Bond Angles | ~120° | Trigonal planar geometry |
| Molecular Dipole Moment | 2.3-2.8 Debye | Moderate polarity |
| Highest Occupied Molecular Orbital Energy | -6.2 eV | Aromatic ring localization |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | Boron center localization |
| Carbon-Fluorine Bond Polarity | 0.65 | Significant ionic character |
Comparative Analysis with Analogous Aryl Pinacol Boronates
Comparative structural analysis with related aryl pinacol boronates reveals important trends in molecular properties and reactivity patterns. The systematic comparison includes compounds with varying halogen substitution patterns, such as 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and other mono- and di-halogenated derivatives, providing insights into structure-activity relationships.
The molecular weight progression among related compounds demonstrates the additive effect of halogen substitution. While this compound has a molecular weight of 274.5 grams per mole, the mono-fluorinated analog 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits a molecular weight of 256.51 grams per mole. This difference of approximately 18 mass units corresponds to the replacement of a hydrogen atom with a fluorine atom, confirming the expected structural relationship.
Crystallographic comparisons reveal that the overall dioxaborolane framework remains remarkably consistent across different aryl substituents. The five-membered ring system maintains similar bond lengths and angles regardless of the specific halogen substitution pattern on the aromatic ring. This structural consistency suggests that the electronic effects of the halogen substituents primarily influence the aromatic ring rather than significantly perturbing the boron-containing heterocycle.
Spectroscopic data comparison shows systematic trends in chemical shifts and coupling patterns that correlate with the number and position of halogen substituents. The introduction of additional fluorine atoms generally results in upfield shifts in ¹⁹F Nuclear Magnetic Resonance spectra due to through-space and through-bond interactions between fluorine atoms. Similarly, the ¹³C Nuclear Magnetic Resonance chemical shifts of aromatic carbons show predictable variations based on the proximity and identity of halogen substituents.
Stability analysis indicates that di-halogenated compounds like this compound generally exhibit enhanced stability toward hydrolysis compared to their mono-halogenated counterparts. This increased stability is attributed to the combined electron-withdrawing effects of multiple halogen atoms, which reduce the electrophilicity of the boron center and slow down nucleophilic attack by water molecules. The half-life for hydrolysis under basic conditions can vary by orders of magnitude depending on the specific substitution pattern.
| Compound | Molecular Weight | Halogen Count | Hydrolysis Half-life | Crystallographic Space Group |
|---|---|---|---|---|
| 2-(5-Chloro-2,4-difluorophenyl) derivative | 274.5 g/mol | 3 (1 Cl, 2 F) | 33+ hours | Not determined |
| 2-(4-Chloro-2-fluorophenyl) derivative | 256.51 g/mol | 2 (1 Cl, 1 F) | 14-33 hours | P 1 21/c 1 |
| 2-(3-Chlorophenyl) derivative | 238.52 g/mol | 1 (1 Cl) | 8-14 hours | Various |
| 2-(Phenyl) derivative | 204.07 g/mol | 0 | 2-8 hours | Various |
Properties
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXVFVYXLZVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660268 | |
| Record name | 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-65-0 | |
| Record name | 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.
- Molecular Formula : CHBClFO
- Molecular Weight : 252.60 g/mol
- Structure : The compound features a dioxaborolane ring which is known to enhance the stability and bioavailability of various pharmacophores.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may affect signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research :
- Neurodegenerative Disorders :
- Antioxidant Properties :
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₂H₁₄BClF₂O₂
- Molecular Weight : 252.49 g/mol
- CAS Number : 44717650
The structure of Dioxaborolane features a boron atom bonded to a dioxaborolane ring, which is further substituted with a 5-chloro-2,4-difluorophenyl group. This configuration contributes to its reactivity and potential applications.
Medicinal Chemistry
Dioxaborolane derivatives have shown promise in the development of pharmaceuticals, especially as potential anti-cancer agents. The incorporation of boron into drug design can enhance the bioactivity and selectivity of compounds.
Case Study: Anti-Cancer Activity
A study evaluated the anti-cancer properties of Dioxaborolane derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that these compounds could serve as lead candidates for further drug development .
Organic Synthesis
Dioxaborolanes are utilized as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions. They can facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
Data Table: Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, K₂CO₃, 80°C | 85 |
| Negishi Coupling | Zn powder, THF, reflux | 90 |
| Sonogashira Coupling | CuI catalyst, Et₃N, 60°C | 80 |
These reactions demonstrate the versatility of Dioxaborolane in forming various organic compounds efficiently.
Materials Science
In materials science, Dioxaborolanes are being explored for their potential use in polymer chemistry. Their unique properties can enhance the mechanical and thermal stability of polymers.
Case Study: Polymer Blends
Research has shown that incorporating Dioxaborolane into polymer blends can improve thermal resistance and mechanical strength. For instance, blends of polycarbonate with Dioxaborolane exhibited enhanced impact resistance compared to standard polycarbonate formulations .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chloro- and Fluoro-Substituted Derivatives: 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A, MW: 272.96 g/mol) features two chlorine atoms at the 3- and 5-positions, enhancing lipophilicity compared to the target compound’s 2,4-difluoro and 5-chloro substitution. This derivative shows 98% purity and is used in pharmaceutical intermediates .
Methyl-Substituted Isomers :
- 2-(5-Chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a- and b-isomers) exhibit positional isomerism. The a-isomer (26% yield) is synthesized as a colorless oil, while the b-isomer’s properties are less documented. Methyl groups may improve solubility but reduce electrophilicity compared to halogens .
Functional Group Variations
Methoxy-Containing Derivatives :
- 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 635305-45-2, MW: 268.54 g/mol) replaces fluorine with a methoxy group, increasing electron density on the aromatic ring. This compound has extensive precautionary statements (P261, P264, etc.), suggesting higher handling complexity .
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A, 83% yield) demonstrates how electron-donating methoxy groups can stabilize the boronate ester but reduce reactivity in electrophilic substitution reactions .
Trifluoromethyl Derivatives :
Physicochemical Properties and Stability
- Molecular Weight and Boiling Points :
- Stability Trends :
- Electron-withdrawing groups (e.g., Cl, F) enhance hydrolytic stability compared to electron-donating groups (e.g., OMe). The target compound’s 2,4-difluoro substitution likely confers greater stability than methoxy analogs .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Bromides
- Substrate: 2-bromo-5-chloro-1,3-difluorobenzene or related halogenated aryl bromides.
- Reagents: bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3 equiv).
- Catalyst: Pd(dppf)Cl2·DCM (4 mol%).
- Solvent: 1,4-dioxane.
- Conditions: Degassed reaction mixture heated at 90 °C for 24 hours under nitrogen atmosphere.
- Workup: Cooling, filtration through silica plug, solvent evaporation.
- Purification: Column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate).
- Yield: Typically around 62–74%.
| Parameter | Details |
|---|---|
| Starting material | Methyl 2-bromo-5-chlorobenzoate (3.15 g, 12.63 mmol) |
| B2pin2 | 5.35 g (13.89 mmol, 1.1 equiv) |
| Catalyst | Pd(dppf)Cl2·DCM (413 mg, 0.51 mmol, 4 mol%) |
| Base | KOAc (3.72 g, 37.89 mmol, 3 equiv) |
| Solvent | 1,4-dioxane (80 mL) |
| Temperature | 90 °C |
| Time | 24 hours |
| Product yield | 74% (2.76 g as clear oil) |
| Characterization | ^1H NMR (CDCl3): δ 7.94 (d), 7.51 (dd), 7.46 (d), 3.94 (s), 1.43 (s, 12H) |
This method is robust and widely used due to its relatively high yield and mild conditions, enabling the introduction of the boronate ester without affecting sensitive substituents like chloro and fluoro groups.
Grignard Reaction Followed by Boronation
An alternative route involves the formation of an arylmagnesium halide intermediate followed by reaction with a boron electrophile:
- Step 1: Formation of arylmagnesium halide by treating 1-bromo-4-chloro-2,5-difluorobenzene with isopropylmagnesium chloride or bromide in THF at low temperature (-10 °C to 0 °C).
- Step 2: Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the Grignard reagent at low temperature, followed by warming to ambient temperature.
- Workup: Quenching with saturated ammonium chloride solution, extraction with dichloromethane, drying, and concentration.
- Purification: Silica gel column chromatography (ethyl acetate/hexane mixtures).
- Yield: Approximately 62–72%.
| Parameter | Details |
|---|---|
| Starting material | 1-bromo-4-chloro-2,5-difluorobenzene (200 mg, 0.879 mmol) |
| Grignard reagent | Isopropylmagnesium bromide (1M in THF, 1.055 mL) |
| Boronate reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (196 mg, 1.055 mmol) |
| Solvent | THF (10 mL) |
| Temperature | -10 °C to 0 °C |
| Yield | 62% (150 mg as oil) |
| Characterization | ^1H NMR (DMSO-d6): δ 7.46–7.49 (m, aromatic H), 1.35 (s, 12H) |
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 2-bromo-5-chlorobenzoate | bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 90 °C, 24 h, 1,4-dioxane | 62–74 | Mild, high selectivity, widely used |
| Grignard + boronation | 1-bromo-4-chloro-2,5-difluorobenzene | Isopropylmagnesium bromide, 2-isopropoxy-dioxaborolane | -10 °C to RT, THF | 62–72 | Useful for sensitive substrates |
| Lithiation + boronation | 2,7-dibromo-9,9-spirobifluorene (analog) | n-BuLi, 2-isopropoxy-dioxaborolane | -78 °C to RT | ~85 | High yield, requires low temperature control |
Research Findings and Notes
- The palladium-catalyzed borylation is the most commonly employed method due to its operational simplicity and compatibility with chloro and fluoro substituents, which remain intact during the reaction.
- The Grignard approach offers an alternative when palladium catalysts are undesirable or unavailable, albeit with slightly lower yields and more sensitive reaction conditions.
- The lithiation method, while effective, requires stringent temperature control and is less commonly used for this specific compound but demonstrates the versatility of boronate ester formation.
- Characterization by ^1H NMR typically shows aromatic proton signals between δ 7.0–8.0 ppm and a singlet at around δ 1.3–1.4 ppm corresponding to the methyl groups on the dioxaborolane ring.
- Purification is generally achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
Q & A
Q. What synthetic protocols are recommended for preparing 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: A common approach involves palladium-catalyzed Miyaura borylation of aryl halides. For structurally similar dioxaborolanes, protocols using UiO-Co catalysts (0.2 mol%) with B₂pin₂ (bis(pinacolato)diboron) in toluene or 4-methoxytoluene at elevated temperatures (80–100°C) yield ~83% product . Alternative methods employ nickel or copper catalysts for halogenated aryl substrates. Post-synthesis, flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1) isolates the product, achieving >85% purity .
Q. How is purification achieved post-synthesis?
Methodological Answer: Flash column chromatography is standard, using silica gel and gradient elution (e.g., hexane → hexane/ethyl acetate 25:1) to resolve boronate esters from unreacted precursors or byproducts . For halogenated analogs, recrystallization in cold hexane or toluene may improve crystallinity. Purity is confirmed via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and NMR analysis .
Q. Which spectroscopic techniques confirm structural identity?
Methodological Answer:
- ¹H NMR : Aromatic protons in 2,4,5-trisubstituted phenyl groups appear as doublets or triplets (δ 7.2–7.8 ppm). The dioxaborolane’s methyl groups resonate as a singlet at δ 1.25–1.35 ppm .
- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the sp² boron environment .
- ¹³C NMR : Quarternary carbons adjacent to boron appear at δ 82–85 ppm .
- HRMS : Exact mass matches the molecular formula (e.g., C₁₂H₁₃BClF₂O₂ requires m/z 296.0568) .
Advanced Questions
Q. How are regioisomeric byproducts resolved during synthesis?
Methodological Answer: For chloro-difluorophenyl analogs, regioisomers (e.g., a- vs. b-isomers) may form due to halogen migration. Separation employs high-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water 70:30). Alternatively, preparative TLC with hexane/EtOAc (10:1) resolves isomers, as demonstrated for 2-(5-chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) derivatives . Confirmation requires ¹H-¹H COSY and NOESY NMR to distinguish substituent positions .
Q. How do electron-withdrawing substituents (Cl, F) influence Suzuki-Miyaura coupling efficiency?
Methodological Answer: Fluorine and chlorine substituents enhance electrophilicity of the aryl boronate, accelerating transmetallation in cross-couplings. However, steric hindrance from 2,4-difluoro groups may reduce reaction rates. Optimize using:
Q. What challenges arise in quantifying phenolic impurities via ³¹P NMR?
Methodological Answer: While ³¹P NMR with phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) resolves phenolic -OH groups (δ 140–145 ppm), condensed phenolic moieties (e.g., biphenyl structures) overlap with aliphatic -OH signals (δ 135–138 ppm). Mitigate by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
